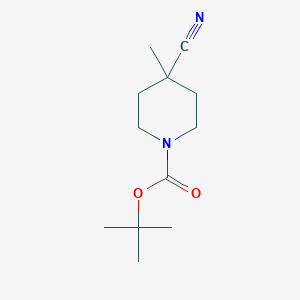

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

概要

説明

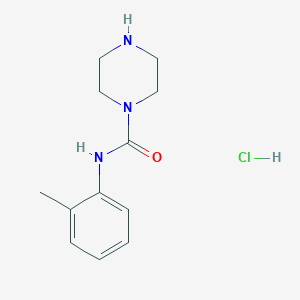

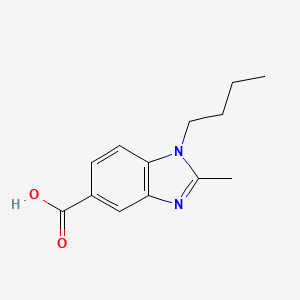

“tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C12H20N2O2 . It is used in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate” is characterized by a molecular weight of 224.299 and a density of 1.1±0.1 g/cm3 . The exact mass is 224.152481 .Physical And Chemical Properties Analysis

“tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate” has a boiling point of 327.9±35.0 °C at 760 mmHg . It has a flash point of 152.1±25.9 °C . The LogP value is 1.42, indicating its lipophilicity .科学的研究の応用

Synthesis of Protein Tyrosine Kinase Inhibitors : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is utilized as an intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor, CP-690550. A method yielding an 80.2% total yield is achieved through a series of steps starting from 4-methylpyridinium and involving SN2 substitution, borohydride reduction, oxidation, and debenzylation with Pd/C catalyst, followed by acylation (Chen Xin-zhi, 2011).

Intermediate for Anticancer Drugs : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. It is synthesized from piperidin-4-ylmethanol and involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, yielding a total yield of 71.4%. This compound is part of the PI3K/AKT/mTOR pathway in cancer treatment and is used in developing drugs for depression, cerebral ischemia, and as a potential analgesic (Binliang Zhang et al., 2018).

Synthesis of Cyclopropanecarboxylates : tert-Butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates are synthesized using LiN(i-Pr)2 and t-BuLi, respectively. These compounds, after reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles, produce α-substituted BHT esters. These can be further processed into corresponding carboxylic acids or reduced to cyclopropanemethanols (R. Häner et al., 1986).

Synthesis of Ibrutinib and CDK9 Inhibitors : tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate and derivatives are used in treating tumor viruses. This research describes a synthesis route for key intermediates in synthesizing CDK9 inhibitors and Ibrutinib, involving Boc anhydride protection, oxidation, and reduction (Xiaohan Hu et al., 2019).

Synthesis of Vandetanib Intermediate : tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in Vandetanib synthesis. It is synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, yielding a total yield of 20.2% (Min Wang et al., 2015).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

特性

IUPAC Name |

tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREJUXWEWOVHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676502 | |

| Record name | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

530115-96-9 | |

| Record name | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)

![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)